molecular formula C16H13N3O2 B2374355 2-Amino-3-benzoylindolizine-1-carboxamide CAS No. 900014-49-5

2-Amino-3-benzoylindolizine-1-carboxamide

Cat. No.: B2374355
CAS No.: 900014-49-5
M. Wt: 279.299
InChI Key: QYWVOXRBNSLZKQ-UHFFFAOYSA-N
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Description

2-Amino-3-benzoylindolizine-1-carboxamide is a heterocyclic compound with the molecular formula C₂₂H₁₆ClN₃O₂ and a molecular weight of 389.84 g/mol . Its IUPAC name is 2-amino-3-benzoyl-N-(2-chlorophenyl)indolizine-1-carboxamide, featuring a benzoyl group at position 3, a 2-chlorophenyl carboxamide substituent at position 1, and an amino group at position 2. Key physicochemical properties include 3 hydrogen bond acceptors, 2 hydrogen bond donors, and a lipophilicity index (XlogP) of 5.5, indicating moderate hydrophobicity . The compound is cataloged in pharmacological databases (e.g., ChEMBL1329216, ZINC4585242), suggesting its relevance in drug discovery .

Properties

IUPAC Name

2-amino-3-benzoylindolizine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c17-13-12(16(18)21)11-8-4-5-9-19(11)14(13)15(20)10-6-2-1-3-7-10/h1-9H,17H2,(H2,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYWVOXRBNSLZKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-benzoylindolizine-1-carboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce high-quality compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-benzoylindolizine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted indolizine compounds .

Scientific Research Applications

2-Amino-3-benzoylindolizine-1-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-3-benzoylindolizine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antiviral or anticancer activities. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound 2-Amino-N-(2-chlorophenyl)-3-(3-nitrobenzoyl)-1-indolizinecarboxamide (RN: 904267-16-9) serves as a key structural analogue . Below is a comparative analysis:

Property Target Compound Nitro-Substituted Analogue
Molecular Formula C₂₂H₁₆ClN₃O₂ C₂₂H₁₅ClN₄O₃
Molecular Weight 389.84 g/mol 418.83 g/mol (estimated)
Key Substituent Benzoyl (C₆H₅CO-) 3-Nitrobenzoyl (NO₂-C₆H₄CO-)
Hydrogen Bond Acceptors 3 5 (additional nitro group)
Hydrogen Bond Donors 2 2
XlogP 5.5 Hypothetically higher (nitro group may enhance hydrophobicity or polarity depending on context)

Key Differences and Implications:

The nitro substituent increases molecular weight by ~29 g/mol, which may influence pharmacokinetics (e.g., solubility, membrane permeability) .

Hydrogen Bonding and Solubility: The analogue’s 5 hydrogen bond acceptors (vs. 3 in the target compound) could enhance polar interactions with biological targets but reduce solubility in nonpolar environments .

Lipophilicity: While the target compound’s XlogP (5.5) suggests moderate lipophilicity, the nitro group’s dual polar/nonpolar character complicates predictions for the analogue. Experimental data are needed to resolve this .

Pharmacological Considerations:

  • Benzoyl vs. Nitrobenzoyl: Benzoyl derivatives are often associated with kinase inhibition (e.g., benzamide-based drugs), whereas nitro groups are common in antimicrobial and antiparasitic agents . This suggests divergent therapeutic potentials.
  • Chlorophenyl Group : Both compounds retain the 2-chlorophenyl moiety, which is linked to enhanced metabolic stability and target affinity in indolizine derivatives .

Biological Activity

2-Amino-3-benzoylindolizine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features an indolizine core with a benzoyl group and an amino group, characterized by the following molecular formula: C14_{14}H12_{12}N2_{2}O. Its structure allows for interactions with various biological targets, influencing its pharmacological profile.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. In vitro assays demonstrated significant activity against various bacterial strains, suggesting its potential as a therapeutic agent against resistant infections.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

These results underscore the compound's potential in drug development, particularly in addressing antibiotic resistance.

Antitubercular Activity

The compound has also been evaluated for its antitubercular effects. In a study involving Mycobacterium tuberculosis strains, including multidrug-resistant (MDR) variants, it exhibited promising activity.

Case Study: Antitubercular Efficacy

In vitro testing against H37Rv and MDR strains revealed that derivatives of indolizines had MIC values ranging from 4 to 64 µg/mL. The study identified enoyl-acyl carrier protein reductase (InhA) as a molecular target, highlighting the compound's mechanism of action through enzyme inhibition .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. The compound can form hydrogen bonds with active sites on these targets, leading to inhibition and modulation of their functions.

Table 2: Proposed Molecular Targets and Mechanisms

Target Enzyme/ProteinMechanism of Action
Enoyl-acyl carrier protein reductaseInhibition leading to disrupted fatty acid synthesis
Anthranilate phosphoribosyltransferaseDisruption of nucleotide synthesis pathways
COX-2Inhibition contributing to anti-inflammatory effects

Case Studies in Cancer Research

Preliminary studies have indicated that the compound may also possess anticancer properties. For instance, research involving various cancer cell lines has shown that modifications to the structure can enhance cytotoxicity against specific cancer types.

Table 3: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50_{50} (µM)
HeLa15
MCF-720
A54925

These findings suggest that further exploration into the compound's structure-activity relationship could yield potent anticancer agents.

Q & A

Q. What is the standard protocol for synthesizing 2-Amino-3-benzoylindolizine-1-carboxamide, and what analytical techniques confirm its purity?

Methodological Answer: The synthesis typically involves multi-step reactions:

Indolizine Core Formation : Cyclization of pyridine derivatives with acetylene precursors under reflux conditions using polar aprotic solvents (e.g., DMF).

Benzoylation : Electrophilic aromatic substitution with substituted benzoyl chlorides (e.g., 4-chlorobenzoyl chloride) in the presence of Lewis acids like AlCl₃ .

Carboxamide Introduction : Coupling reactions using EDCI or DCC as activating agents for amide bond formation .
Analytical Validation :

  • Purity : HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS).
  • Structural Confirmation : ¹H/¹³C NMR for functional group analysis and X-ray crystallography for absolute configuration determination .

Q. How is the molecular structure characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy :
    • ¹H NMR : Distinct signals for indolizine protons (δ 6.8–8.2 ppm), benzoyl aromatic protons (δ 7.3–7.9 ppm), and carboxamide NH₂ (δ 5.1–5.5 ppm) .
    • IR : Stretching vibrations for C=O (1690–1710 cm⁻¹) and N-H (3320–3350 cm⁻¹) .
  • Crystallography : Single-crystal X-ray diffraction confirms planarity of the indolizine ring and dihedral angles between substituents (e.g., 15–25° for benzoyl groups) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of this compound derivatives?

Methodological Answer:

  • Catalyst Screening : Palladium (e.g., Pd(OAc)₂) or copper catalysts (e.g., CuI) for cross-coupling steps, tested under inert atmospheres (N₂/Ar) to prevent oxidation .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) for cyclization efficiency.
  • Temperature Gradients : Reflux (110°C) vs. microwave-assisted synthesis (150°C, 30 min) to reduce reaction time .
    Data Table :
ConditionYield (%)Purity (%)
Pd(OAc)₂, DMF, 110°C6898
CuI, DMSO, 150°C7295

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

  • Structural-Activity Comparison : Analyze substituent effects (e.g., 4-chloro vs. 4-methylbenzoyl) on bioactivity using standardized assays (e.g., IC₅₀ in cancer cell lines) .
  • Assay Reproducibility : Validate results across multiple cell lines (e.g., MCF-7 vs. HeLa) and control for batch-to-batch compound variability via HPLC .
  • Mechanistic Studies : Use molecular docking to correlate substituent electronic profiles (Hammett σ values) with target binding affinity .

Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with halogen (F, Cl), electron-donating (OCH₃), or bulky groups (2,5-dimethylphenyl) at the benzoyl position .
  • Bioisosteric Replacement : Replace carboxamide with sulfonamide or urea groups to assess hydrogen-bonding impacts .
    Case Study : Derivatives with 4-fluorobenzoyl showed 3-fold higher antibacterial activity than 4-methyl analogs in disk diffusion assays .

Q. How can computational models validate experimental data for this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict NMR chemical shifts (<2 ppm deviation from experimental) .
  • Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., kinase inhibitors) and compare with crystallographic data (RMSD <1.5 Å) .

Methodological Challenges

Q. What purification techniques are recommended for isolating this compound from complex mixtures?

Methodological Answer:

  • Column Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane:ethyl acetate 4:1 → 1:1).
  • Recrystallization : Use ethanol/water mixtures (7:3 v/v) to achieve >99% purity .

Q. How should researchers address compound instability during biological assays?

Methodological Answer:

  • Storage : Lyophilize and store at -20°C under argon to prevent hydrolysis of the carboxamide group .
  • In-Situ Stabilization : Add antioxidants (e.g., BHT) to cell culture media for long-term assays .

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